molecular formula C7H14N2 B2628641 6-Methyl-2,6-diazaspiro[3.4]octane CAS No. 135380-24-4

6-Methyl-2,6-diazaspiro[3.4]octane

Cat. No.: B2628641
CAS No.: 135380-24-4
M. Wt: 126.203
InChI Key: ZDUBHABFLXJXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2,6-diazaspiro[3.4]octane is a spirocyclic amine featuring a bicyclic structure with nitrogen atoms at positions 2 and 6 and a methyl group at position 4. Its molecular formula is C₇H₁₄N₂ (free base) or C₇H₁₆Cl₂N₂ as the dihydrochloride salt (CAS: 1980054-22-5) . The compound has garnered attention in medicinal chemistry due to its rigid scaffold, which enhances binding specificity to biological targets. It is synthesized via hydrogenation reactions using Pd/C catalysts, as demonstrated in the preparation of intermediates for nitrofuran analogs . Commercial availability (98+% purity) underscores its utility in drug discovery, particularly for targeting neurological and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane typically involves the annulation of cyclopentane and azetidine rings. One approach involves the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . For instance, the synthesis can be achieved through the following steps:

    Cyclopentane Ring Annulation: This step involves the formation of the cyclopentane ring using appropriate reagents and conditions.

    Azetidine Ring Annulation: The azetidine ring is then formed, completing the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents like alkyl halides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
6-Methyl-2,6-diazaspiro[3.4]octane serves as a versatile building block in the synthesis of more complex molecules. Its spirocyclic structure allows for the development of diverse spiro compounds that can be utilized in various chemical reactions and synthetic pathways. This compound is particularly useful in creating derivatives with enhanced properties for medicinal applications.

Antimicrobial Properties
Research has shown that derivatives of this compound exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis. A notable study identified a lead compound derived from this scaffold with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against drug-sensitive strains of M. tuberculosis . This highlights its potential as an antitubercular agent.

Antimalarial Activity
Another significant application is in the treatment of malaria. Compounds derived from the diazaspiro framework have been evaluated for their efficacy against Plasmodium falciparum, revealing promising results that suggest these compounds can inhibit multiple stages of the malaria lifecycle .

Neuropharmacological Potential
The compound is also being investigated for its potential in treating central nervous system disorders. Its ability to interact with neurotransmitter receptors suggests possible applications in neuropharmacology, potentially aiding in the treatment of conditions such as depression or anxiety .

Medicinal Chemistry

Therapeutic Applications
Ongoing research aims to explore the therapeutic applications of this compound in various medical fields. Its unique structure may allow it to act as a ligand that modulates the activity of specific enzymes or receptors, enhancing its potential as a drug candidate .

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

  • Antitubercular Activity Study
    • A series of diazaspiro compounds were synthesized and evaluated for their activity against M. tuberculosis. The study highlighted that modifications to the diazaspiro structure significantly impacted antimicrobial efficacy, establishing a strong foundation for future drug development efforts .
  • Antimalarial Research
    • A high-throughput screening campaign identified novel diazaspiro compounds effective against multiple stages of Plasmodium falciparum. The findings underscored the importance of structural modifications in enhancing biological activity against malaria .

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways . For instance, as an antitubercular agent, it undergoes reduction by bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium . This mode of action is similar to other nitrofuran-based compounds, where the reduction process leads to the formation of toxic intermediates that disrupt bacterial function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Modifications

The spiro[3.4]octane core allows diverse functionalization. Key analogs include:

Table 1: Structural Comparison of 6-Methyl-2,6-diazaspiro[3.4]octane and Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties Source (Evidence ID)
This compound -CH₃ at N6 C₇H₁₄N₂ Drug intermediate; rigid scaffold
6-Methyl-2-[(4-methylphenyl)sulfonyl] -SO₂(4-MeC₆H₄) at N2 C₁₄H₂₀N₂O₂S Enhanced lipophilicity (LogP: N/A)
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate -Boc at N2, -Bn at N6 C₁₉H₂₆N₂O₂ Protected intermediate for peptide coupling
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene Oxygen at position 5, double bond at N6 C₆H₉N₂O SSTR5 antagonists (oral bioavailability)
1-Methyl-1,6-diazaspiro[3.4]octane -CH₃ at N1 C₇H₁₄N₂ Comparative rigidity studies

Key Observations :

  • Boc-Protected Analogs (e.g., ): tert-Butoxycarbonyl (Boc) groups enhance solubility and stability during synthesis, critical for multi-step reactions.
  • Oxygen-Substituted Analogs (e.g., ): Replacing carbon with oxygen alters electron distribution, impacting receptor binding (e.g., SSTR5 antagonism).

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 126.20 (free base) Not reported Soluble in DMSO
6-Methyl-2-[(4-methylphenyl)sulfonyl] 280.32 Not reported Moderate in EtOH
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 330.43 Not reported Soluble in CH₂Cl₂

Notes:

  • Thermal stability varies; sulfonamide derivatives decompose above 300°C .

Biological Activity

6-Methyl-2,6-diazaspiro[3.4]octane (often referred to as the diazaspiro compound) is a unique bicyclic structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is part of a larger family of diazaspiro compounds, which are characterized by their spirocyclic architecture. The biological activity of this compound is currently under investigation, with studies indicating various pharmacological properties.

Structural Characteristics

The molecular formula for this compound is C7H16N2C_7H_{16}N_2. Its spirocyclic structure allows for diverse interactions with biological targets, making it a promising candidate for drug development.

Property Value
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
StructureSpirocyclic

Biological Activity Overview

Research into the biological activity of this compound suggests it may interact with several biomolecules, potentially exhibiting therapeutic properties. The compound has been linked to various biological pathways, including:

  • Antitubercular Activity : Recent studies have indicated that derivatives of the diazaspiro core exhibit significant inhibitory effects against Mycobacterium tuberculosis, with some compounds showing a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL .
  • Cancer Therapeutics : The diazaspiro framework has been associated with inhibitors targeting cancer-related pathways, such as menin-MLL1 interactions and MAP/PI3K signaling modulation .
  • Neurological Targets : There is ongoing exploration into the potential of this compound in treating central nervous system disorders due to its structural properties that may enhance blood-brain barrier permeability.

Case Studies and Research Findings

  • Antitubercular Leads : A study synthesized a series of nitrofuran carboxamide derivatives based on the diazaspiro core, identifying potent antitubercular leads . The research utilized a resazurin microtiter plate assay to evaluate the compounds' efficacy against drug-sensitive strains of M. tuberculosis.
    Compound MIC (μg/mL)
    Compound 170.016
    Compound 180.125
    Compound 240.250
  • Inhibitory Activities Against Cancer : Another study highlighted the compound's potential as a selective dopamine D3 receptor antagonist and its implications in cancer treatment strategies . The exploration of various substituents around the diazaspiro core has shown promise in enhancing biological activity.
  • Pharmacokinetic Studies : Preliminary data suggest that the pharmacokinetics and pharmacodynamics of this compound are favorable for therapeutic applications, including absorption and metabolism profiles that may support its use in drug formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-2,6-diazaspiro[3.4]octane, and how can structural purity be verified?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions using intermediates like 2-oxa-spiro[3.4]octane derivatives. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing steric hindrance during spirocyclic ring formation . Structural verification requires a combination of techniques:

  • IR spectroscopy : To confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹).
  • NMR spectroscopy : ¹H and ¹³C NMR resolve spirocyclic geometry (e.g., distinct signals for methyl groups at δ 1.2–1.5 ppm).
  • Elemental analysis : Validates stoichiometric purity (C₇H₁₄N₂, molecular weight 126.2 g/mol) .

Q. How should researchers address low yields in spirocyclic ring formation during synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Using bulky protecting groups (e.g., tert-butyl carbamates) to stabilize intermediates .
  • Optimizing reaction time and temperature (e.g., microwave-assisted synthesis at 120°C for 2 hours) .
  • Employing high-resolution mass spectrometry (HRMS) to identify byproducts and refine purification protocols .

Q. What spectroscopic and chromatographic methods are critical for characterizing derivatives of this compound?

  • Methodological Answer :

  • UV-Vis spectroscopy : Monitors conjugation in benzothiazole or aryl derivatives (e.g., λmax ~270–320 nm for benzothiazole adducts) .
  • HPLC-MS : Resolves diastereomers and quantifies purity, especially for biologically active analogs .
  • X-ray crystallography : Resolves absolute configuration in complex derivatives, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Solutions include:

  • Comparative bioassays : Test derivatives under standardized conditions (e.g., IC₅₀ values for dopamine D3 receptor antagonism vs. hepatitis B capsid inhibition) .
  • Computational docking : Use molecular dynamics simulations to compare binding modes across targets (e.g., menin-MLL1 interaction vs. VDAC1 inhibition) .

Q. What computational strategies predict the pharmacokinetic properties of spirocyclic analogs?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability using tools like Schrödinger’s QikProp .
  • Metabolism prediction : Employ CYP450 isoform screening (e.g., CYP3A4/2D6 inhibition assays) to identify metabolic hotspots .

Q. How can this compound be modified to enhance selectivity for somatostatin receptor subtype 5 (SSTR5)?

  • Methodological Answer :

  • SAR-guided design : Introduce electron-withdrawing groups (e.g., bromophenyl at position 7) to improve SSTR5 binding affinity (Ki < 10 nM) .
  • Proteolytic stability : Replace ester linkages with amides in prodrug derivatives to reduce hepatic clearance .

Q. What experimental designs are recommended for evaluating spirocyclic compounds as antitubercular leads?

  • Methodological Answer :

  • MIC determination : Test against Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth .
  • Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (>10-fold) .
  • Resistance studies : Screen for mutations in target genes (e.g., katG for nitrofuran derivatives) .

Properties

IUPAC Name

6-methyl-2,6-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-7(6-9)4-8-5-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBHABFLXJXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.